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Compound of Interest

Compound Name: 3,5-Diiodo-L-tyrosine dihydrate

Cat. No.: B102990

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-
Diiodo-L-tyrosine dihydrate, a key intermediate in the synthesis of thyroid hormones.[1][2]
This document outlines the characteristic spectral data obtained from Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these
analyses in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3,5-Diiodo-L-tyrosine dihydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: tH NMR Chemical Shifts

Proton Chemical Shift (8) in ppm
H-a 3.97

H-p 2.95,3.10

H-aromatic 7.85
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Solvent: D20. Reference: DSS. The data represents typical values and may vary slightly based
on experimental conditions.

Table 2: 13C NMR Chemical Shifts

Carbon Chemical Shift (8) in ppm
C=0 174.5

C-a 56.5

C-B 36.0

C-aromatic (C-1) 84.5

C-aromatic (C-OH) 155.0

C-aromatic (CH) 140.0

C-aromatic (C-CR) 132.0

Solvent: D20. The data represents typical values and may vary slightly based on experimental
conditions.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Parameter Value
Molecular Weight 432.98 g/mol [1]
Exact Mass 432.86719 Da[1]

Data not consistently available in the search
Maior E | /2) results. Expected fragmentation would involve
ajor Fragment lons (m/z _
loss of the carboxyl group, the amino group, and

potentially iodine atoms.

Infrared (IR) Spectroscopy
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Table 4: Key IR Absorption Bands

Wavenumber (cm~?) Assignment

~3400 (broad) O-H stretch (water of hydration)
~3000-3200 (broad) N-H stretch (amino acid)
~2900-3100 C-H stretch (aromatic and aliphatic)
~1630 N-H bend (primary amine)

~1580 C=0 stretch (carboxylate)
~1400-1500 C=C stretch (aromatic)

~1240 C-O stretch (phenol)

~850 C-I stretch

Sample prepared as a KBr pellet. The values are approximate and can be influenced by
sample preparation and instrument variations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data

Parameter Value
Amax ~220 nm and ~288 nm
Molar Extinction Coefficient (g) Data not available in the search results.

Solvent: Water or buffer. The Amax can be influenced by pH due to the ionization of the
phenolic hydroxyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 3,5-Diiodo-L-
tyrosine dihydrate.

Materials:

3,5-Diiodo-L-tyrosine dihydrate

Deuterium oxide (D20)

NMR tubes (5 mm)

Micropipettes

Vortex mixer

Instrumentation:

e NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Procedure:

e Sample Preparation:

[¢]

Weigh approximately 10-20 mg of 3,5-Diiodo-L-tyrosine dihydrate.

[e]

Dissolve the sample in 0.5-0.7 mL of D20 in a small vial.

[e]

Vortex the vial to ensure complete dissolution.

o

Transfer the solution into a 5 mm NMR tube.
o Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard single-pulse experiment. Typical parameters
include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-
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noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

o Acquire a 133C NMR spectrum using a proton-decoupled pulse program. Typical parameters
include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more)
due to the low natural abundance of 13C, and a relaxation delay of 2-5 seconds.

» Data Processing:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS).

o Integrate the peaks in the *H spectrum and assign the chemical shifts for both *H and 13C

spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,5-Diiodo-L-
tyrosine dihydrate.

Materials:

3,5-Diiodo-L-tyrosine dihydrate

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid (LC-MS grade)
Instrumentation:

e Mass Spectrometer with an Electrospray lonization (ESI) source (e.g., a quadrupole or time-
of-flight analyzer).

Procedure:

e Sample Preparation:
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o Prepare a stock solution of 3,5-Diiodo-L-tyrosine dihydrate at a concentration of 1
mg/mL in a 1:1 mixture of methanol and water.

o Further dilute the stock solution to a final concentration of 1-10 pg/mL with a solvent
mixture of 50% methanol, 50% water, and 0.1% formic acid. The formic acid helps in the
protonation of the analyte.

o Data Acquisition:

[¢]

Set up the ESI-MS instrument in positive ion mode.
o Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

o Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas temperature, to obtain a stable and intense signal for the protonated
molecule [M+H]*.

o Acquire the full scan mass spectrum over a mass range that includes the expected
molecular ion (e.g., m/z 100-600).

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by
selecting the [M+H]* ion as the precursor ion and applying collision-induced dissociation
(CID).

o Data Analysis:
o Identify the molecular ion peak in the full scan spectrum.

o Analyze the MS/MS spectrum to identify the major fragment ions and propose a
fragmentation pathway.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3,5-Diiodo-L-tyrosine dihydrate.
Materials:

e 3,5-Diiodo-L-tyrosine dihydrate
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e Potassium bromide (KBr), IR grade

e Agate mortar and pestle

o Pellet press

Instrumentation:

e Fourier Transform Infrared (FTIR) Spectrometer
Procedure:

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 3,5-Diiodo-L-tyrosine dihydrate to a fine powder using an agate mortar
and pestle.

o Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with
the sample.[3]

o Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to
form a transparent or translucent pellet.[3]

o Data Acquisition:

[e]

Place the KBr pellet in the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1,

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
o Data Analysis:

o The spectrometer software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b102990?utm_src=pdf-body
https://www.creative-proteomics.com/support/electrospray-ionization.htm
https://www.creative-proteomics.com/support/electrospray-ionization.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (Amax) of 3,5-Diiodo-L-tyrosine dihydrate.
Materials:

e 3,5-Diiodo-L-tyrosine dihydrate

o Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4)

e Quartz cuvettes (1 cm path length)

Instrumentation:

e UV-Vis Spectrophotometer

Procedure:

e Sample Preparation:

o Prepare a stock solution of 3,5-Diiodo-L-tyrosine dihydrate in the chosen solvent at a
known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions from the stock solution to find a concentration that gives an
absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

o Data Acquisition:

o

Turn on the spectrophotometer and allow the lamps to warm up.

[¢]

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
spectrum.

[¢]

Rinse the cuvette with the sample solution and then fill it with the sample.

[¢]

Scan the absorbance of the sample solution over a wavelength range of 200-400 nm.
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o Data Analysis:
o ldentify the wavelength(s) at which maximum absorbance occurs (Amax).

o If the concentration is known, the molar extinction coefficient (€) can be calculated using
the Beer-Lambert law (A = cl), where A is the absorbance, c is the molar concentration,
and | is the path length of the cuvette.

Signaling Pathways and Experimental Workflows
Thyroid Hormone Synthesis Pathway

3,5-Diiodo-L-tyrosine (DIT) is a crucial intermediate in the biosynthesis of the thyroid hormones
triiodothyronine (T3) and thyroxine (T4).[1][2] This process occurs in the thyroid gland and
involves the iodination of tyrosine residues on the protein thyroglobulin.

lodide (1)
in bloodstream

Thyroglobulin (Tg)
Synthesis

Click to download full resolution via product page

Caption: Biosynthesis pathway of thyroid hormones highlighting the role of 3,5-Diiodo-L-
tyrosine (DIT).

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3,5-Diiodo-L-tyrosine dihydrate.
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Caption: A generalized workflow for the spectroscopic analysis of 3,5-Diiodo-L-tyrosine
dihydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Diiodo-L-tyrosine
Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102990#spectroscopic-analysis-of-3-5-diiodo-I-
tyrosine-dihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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